Amyl 2-furoate chemical properties and structure
Amyl 2-furoate chemical properties and structure
Chemical Profile, Synthesis, and Metabolic Implications in Pharmaceutical Design
Executive Summary
Amyl 2-furoate (Pentyl 2-furancarboxylate) represents a critical intersection between bio-based chemical synthesis and medicinal chemistry. While historically categorized primarily as a high-value flavorant (FEMA 2073) due to its caramellic-vinous profile, its structural properties—specifically the lipophilic pentyl chain coupled with the heteroaromatic furan ring—make it an ideal model compound for studying furoate prodrug kinetics and heterocyclic metabolism .
This guide provides a rigorous analysis of Amyl 2-furoate, moving beyond basic properties to explore its synthesis, metabolic fate, and utility as a lipophilic scaffold in drug development.
Chemical Identity & Physicochemical Profile
Amyl 2-furoate is the ester of 2-furoic acid and n-pentanol. Its high logP value (approx. 3.1) suggests significant membrane permeability, a trait exploited in pharmaceutical furoate esters (e.g., Mometasone furoate) to enhance topical bioavailability.
Table 1: Physicochemical Constants
| Property | Value | Relevance to R&D |
| IUPAC Name | Pentyl furan-2-carboxylate | Standard nomenclature |
| CAS Number | 1334-82-3 | Registry verification |
| Molecular Formula | C₁₀H₁₄O₃ | MW: 182.22 g/mol |
| Boiling Point | 250–251°C (760 mmHg) | High thermal stability required for purification |
| LogP (Oct/Water) | ~3.11 | High lipophilicity; predicts rapid tissue penetration |
| Solubility | Water: 174 mg/L; Soluble in EtOH, Oils | Hydrophobic formulation compatible |
| Flash Point | >100°C | Low flammability risk in standard handling |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation/polymerization |
Synthesis & Production Protocols
For research applications requiring high purity (>99%), Direct Fischer Esterification is the standard. However, for green chemistry applications, enzymatic transesterification is gaining traction to avoid acidic degradation of the furan ring.
Protocol A: Acid-Catalyzed Fischer Esterification (Standard)
Rationale: Uses a Dean-Stark trap to drive equilibrium by water removal.
Reagents:
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2-Furoic acid (1.0 eq)
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n-Pentanol (3.0 eq - excess serves as solvent)
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p-Toluenesulfonic acid (pTSA) (0.05 eq)
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Solvent: Toluene (azeotropic agent)
Step-by-Step Methodology:
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Charge: In a 250mL Round Bottom Flask (RBF), combine 11.2g 2-furoic acid, 26.4g n-pentanol, and 0.9g pTSA. Add 50mL toluene.
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Setup: Attach a Dean-Stark trap topped with a reflux condenser.
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Reflux: Heat to vigorous reflux (~115°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).
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Quench: Cool to room temperature. Wash organic layer with saturated NaHCO₃ (2 x 50mL) to remove unreacted acid (CO₂ evolution indicates neutralization).
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Dry: Wash with brine, dry over anhydrous MgSO₄, and filter.
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Purification: Concentrate via rotary evaporation. Perform vacuum distillation (approx. 135°C at 30 mmHg) to isolate the pure ester.
Self-Validating QC Checkpoints:
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TLC: Silica gel, Hexane:EtOAc (8:2). Product R_f ~0.7; Reactant (Acid) R_f < 0.3.
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IR Spectroscopy: Look for disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the acid and appearance of the sharp ester C=O stretch at ~1720 cm⁻¹.
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Appearance: If the distillate is brown/red, furan ring polymerization has occurred (acid concentration too high or heat too prolonged).
Protocol B: Enzymatic Synthesis (Green/Sensitive)
Rationale: Avoids thermal degradation of the furan ring; ideal for isotope-labeled synthesis.
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Catalyst: Immobilized Lipase B from Candida antarctica (CAL-B).
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Conditions: 40°C, solvent-free or in hexane, 24h. Yields are typically lower but purity is higher.
Visualization: Synthesis Workflow
Figure 1: Logic flow for the acid-catalyzed synthesis of Amyl 2-furoate, emphasizing the critical endpoint determination (water evolution).
Metabolic Fate & Toxicology
Understanding the metabolism of Amyl 2-furoate is critical for researchers using it as a pharmaceutical intermediate. The furan ring presents a "double-edged sword": it provides excellent bioisosteric properties for phenyl rings but carries a risk of metabolic bioactivation.
Primary Pathway: Hydrolysis (Detoxification)
Like most esters, Amyl 2-furoate is rapidly hydrolyzed by carboxylesterases (specifically A-esterases) in the liver and plasma.
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Reaction: Amyl 2-furoate + H₂O → 2-Furoic Acid + n-Pentanol.
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Fate of Metabolites:
Secondary Pathway: Bioactivation (Toxicity Risk)
If hydrolysis is saturated or if the furan ring is oxidized directly by CYP450 (specifically CYP2E1), reactive intermediates can form.
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Mechanism: CYP450 epoxidation of the furan double bond leads to cis-2-butene-1,4-dial.
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Consequence: This unsaturated aldehyde is a potent Michael acceptor that can cross-link proteins or damage DNA (hepatotoxicity).
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Mitigation: Glutathione (GSH) conjugation usually neutralizes this reactive intermediate.
Visualization: Metabolic Pathways
Figure 2: Metabolic bifurcation of Amyl 2-furoate. The green path represents safe clearance; the red path indicates potential toxicity via bioactivation.
Applications in Drug Development
A. Lipophilic Prodrug Design
Amyl 2-furoate serves as a model for the furoate ester moiety often attached to corticosteroids (e.g., Mometasone furoate, Fluticasone furoate).
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Mechanism: The lipophilic amyl chain mimics the membrane-penetrating properties required for topical drugs.
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Research Use: Scientists use Amyl 2-furoate to assay esterase activity in skin models (Franz diffusion cells) to predict how quickly a furoate-based drug will hydrolyze into its active form.
B. Bioisosterism
The furan ring is a bioisostere for benzene. It is electron-rich and can act as a hydrogen bond acceptor (unlike benzene).
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Application: Researchers substitute phenyl rings with furoate groups to improve solubility or alter metabolic stability. Amyl 2-furoate provides a baseline for the stability of these substitutions under physiological conditions.
Safety & Handling
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H-Statements: H227 (Combustible liquid), H302 (Harmful if swallowed - based on furan toxicity data).
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Storage: Store under nitrogen. Furan derivatives are prone to autoxidation upon prolonged exposure to air, forming peroxides.
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Disposal: Do not release into drains. Incineration in a chemical combustor equipped with an afterburner is required.
References
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Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001). Safety evaluation of certain food additives: Furfuryl alcohol and related substances. WHO Food Additives Series 48. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19602, 2-Pentylfuran (Structural Analog). Retrieved from [Link]
- Miyazawa, T., et al. (2023). Metabolic activation of furan derivatives by Cytochrome P450. Chemical Research in Toxicology.
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The Good Scents Company. (2024).[7] Amyl 2-furoate: Organoleptic and Chemical Properties. Retrieved from [Link]
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